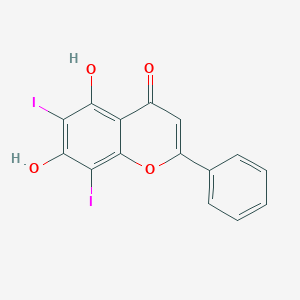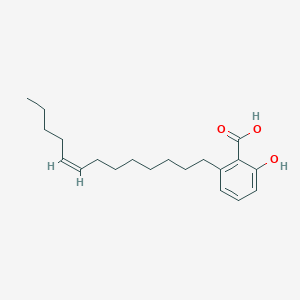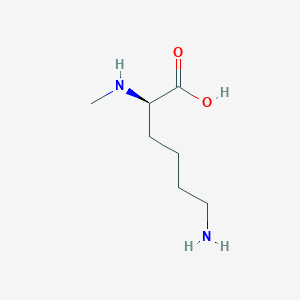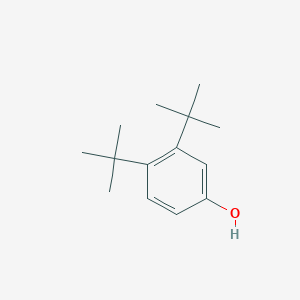![molecular formula C12H9N3 B14141054 Benzo[h]quinazolin-4-amine CAS No. 63963-39-3](/img/structure/B14141054.png)
Benzo[h]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-4-amine typically involves the cyclization of 2-aminobenzamides with various reagents. One common method includes the use of copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent. Another method involves the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids . This method allows for the efficient production of 4-arylquinazolines in good yields and can be readily scaled up to gram quantities.
化学反応の分析
Types of Reactions
Benzo[h]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide as an oxidant to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant under mild reaction conditions.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinazolin-4(3H)-ones, which are valuable intermediates in the synthesis of various biologically active compounds .
科学的研究の応用
Benzo[h]quinazolin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Benzo[h]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling . This inhibition of tyrosine kinases can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Benzo[h]quinazolin-4-amine can be compared with other similar compounds such as:
Quinazolin-4-amine: Both compounds share a similar core structure, but this compound has an additional fused benzene ring, which may confer different biological activities.
Quinazolin-4(3H)-one: This compound is a common oxidation product of this compound and has been extensively studied for its pharmacological properties.
Benzimidazole derivatives: These compounds also contain a fused benzene ring and have shown similar biological activities, particularly in cancer research.
This compound stands out due to its unique structure and potential for diverse applications in medicinal chemistry and other scientific fields.
特性
CAS番号 |
63963-39-3 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC名 |
benzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H,(H2,13,14,15) |
InChIキー |
WDBNXGHKWZMQOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CN=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




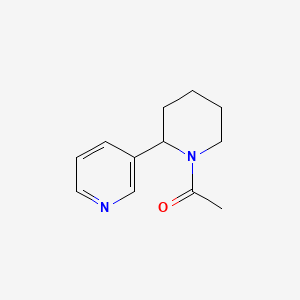
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)

![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
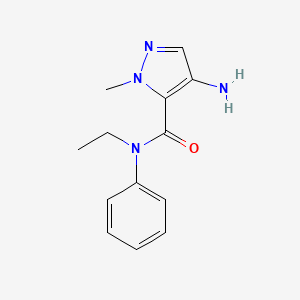
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
